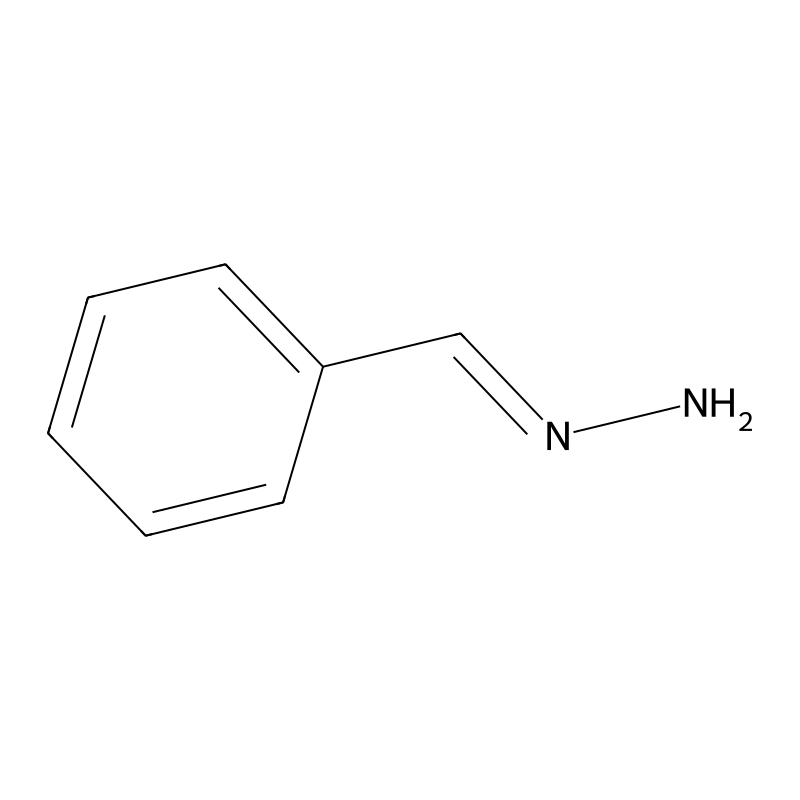Benzaldehyde hydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry and Drug Discovery
Benzaldehyde hydrazone derivatives have been extensively studied for their potential antimicrobial, antifungal, and anticancer activities []. Their ability to chelate metal ions, a process where they bind to specific metal cations, is believed to be partially responsible for their biological effects []. Additionally, their structural flexibility allows for the creation of targeted therapies by modifying various functional groups on the molecule [].
Material Science and Catalysis
Benzaldehyde hydrazone derivatives exhibit interesting properties that make them suitable for various material science applications. They have been explored as corrosion inhibitors, preventing the degradation of metals in harsh environments []. Their ability to form self-assembled structures also makes them potential candidates for sensor development and drug delivery systems []. Additionally, some benzaldehyde hydrazone derivatives have shown promise as catalysts in various chemical reactions [].
Analytical Chemistry and Sensing
The unique chemical properties of benzaldehyde hydrazones make them valuable tools in analytical chemistry. They can be used as sensors for the detection of various metal ions due to their ability to form specific complexes with them, leading to changes in color or electrical properties []. Additionally, they can be employed in colorimetric assays for the determination of various biomolecules [].
Benzaldehyde hydrazone is a chemical compound formed by the reaction of benzaldehyde with hydrazine or its derivatives. This compound is characterized by the presence of a hydrazone functional group, which consists of a carbon-nitrogen double bond (C=N) linked to a phenyl group. Benzaldehyde itself is an aromatic aldehyde with the formula C₇H₆O, and it is known for its distinctive almond-like odor. The formation of benzaldehyde hydrazone involves the nucleophilic addition of hydrazine to the carbonyl group of benzaldehyde, resulting in the release of water and the formation of the hydrazone linkage .
Benzaldehyde hydrazone typically appears as a yellow-tinged oil, which can be stored in a refrigerator for short periods but is not suitable for long-term storage due to stability concerns . Its unique structure allows for various chemical reactivity and biological interactions, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Currently, there is no extensive research available on a specific mechanism of action for benzaldehyde hydrazone itself. However, the presence of the hydrazone functional group suggests its potential for hydrogen bonding with certain biomolecules. Further research is needed to elucidate its specific interactions within biological systems [].
- Wearing gloves and eye protection when handling the compound.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to local regulations.
- Formation Reaction: The primary reaction involves the condensation of benzaldehyde with hydrazine:
- Wolff-Kishner Reduction: Benzaldehyde hydrazone can be further reduced to alkanes using the Wolff-Kishner reduction method, which involves heating the hydrazone in the presence of a strong base (e.g., potassium hydroxide) and a high-boiling solvent .
- Reactivity with Electrophiles: Benzaldehyde hydrazone can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the C=N bond, allowing for further functionalization .
Benzaldehyde hydrazone and its derivatives have been investigated for various biological activities. Some studies indicate potential antimicrobial properties against specific pathogens. Additionally, certain benzaldehyde hydrazones exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The biological activity often correlates with structural variations in the hydrazone moiety and substituents on the benzaldehyde .
The synthesis of benzaldehyde hydrazone can be accomplished through several methods:
- Direct Condensation: The most common method involves mixing an equimolar amount of benzaldehyde and hydrazine under acidic or neutral conditions, often with gentle heating to facilitate reaction completion.
- Solvent-Free Conditions: Recent advancements have allowed for solvent-free synthesis methods that enhance yields and reduce environmental impact. This method typically utilizes solid-state reactions .
- Alternative Hydrazines: Variations in synthesis can include using substituted hydrazines or other nucleophiles to form diverse derivatives of benzaldehyde hydrazone, expanding its applicability in organic synthesis .
Benzaldehyde hydrazone has several applications across various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and antimicrobial formulations.
- Material Science: The compound plays a role in molecular self-assembly processes, contributing to crystal packing patterns in solid-state materials .
Studies on benzaldehyde hydrazone interactions reveal its ability to form complexes with metal ions and other small molecules. These interactions are crucial for understanding its behavior in biological systems and material science applications. For instance, research indicates that benzaldehyde hydrazones can interact with various substrates through hydrogen bonding and π-π stacking interactions, influencing their stability and reactivity .
Benzaldehyde hydrazone shares structural similarities with other compounds featuring hydrazone functional groups. Here are some comparable compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Acetophenone Hydrazone | C₈H₉N₂O | Derived from acetophenone; exhibits different reactivity patterns. |
| Phenylhydrazine | C₆H₈N₂ | A simple hydrazine derivative; used extensively in organic synthesis. |
| Salicylaldehyde Hydrazone | C₇H₇N₂O | Contains a hydroxyl group; offers unique coordination chemistry. |
Benzaldehyde hydrazone's uniqueness lies in its aromatic character combined with its specific reactivity profile, making it suitable for targeted synthetic applications and biological investigations.








